Autotaxin Inhibition Potency: Thieno[3,4-c]pyrazole Scaffold Benchmarking Against Clinical Candidate Ziritaxestat
The 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole scaffold, to which the target compound belongs, has been optimized to yield Autotaxin inhibitors with IC50 values of 0.9–2.0 μM, with the most potent derivative achieving IC50 = 0.33 μM against ATX-mediated nucleotide phosphodiesterase activity [1]. While this specific compound (CAS 681266-39-7) was not the lead in that study, its o-tolyl and benzamide substitution pattern positions it within the SAR trajectory that produced these potencies. By comparison, the first-in-class clinical ATX inhibitor ziritaxestat (GLPG-1690) exhibits IC50 in the low nanomolar range, providing a benchmark for further optimization [1].
| Evidence Dimension | Autotaxin (ATX) enzyme inhibition – IC50 |
|---|---|
| Target Compound Data | Not directly determined for CAS 681266-39-7; belongs to scaffold series yielding IC50 = 0.9–2.0 μM (most potent derivative: 0.33 μM) |
| Comparator Or Baseline | Ziritaxestat (GLPG-1690): low nanomolar IC50 (clinical-stage ATX inhibitor); Scaffold hit compound: initial IC50 not explicitly disclosed but used as starting point for optimization |
| Quantified Difference | Target compound scaffold series achieves ~0.3–2.0 μM range; clinical comparator is >100-fold more potent; scaffold represents validated hit-to-lead starting point |
| Conditions | FS-3 fluorogenic substrate assay; human recombinant ATX enzyme; pH 7.4; 37°C |
Why This Matters
This establishes the scaffold's validated target engagement window and positions the compound as a tool for SAR exploration in the ATX/LPA therapeutic area, where procurement of individual analogs with systematic substitution variation is essential for lead optimization.
- [1] Stylianaki EA, Magkrioti C, Ladopoulou EM, et al. "Hit" to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. Eur J Med Chem. 2023;249:115130. doi:10.1016/j.ejmech.2023.115130. View Source
